molecular formula C20H19N3 B3054275 3-(1,3-Diphenylimidazolidin-2-yl)pyridine CAS No. 59282-03-0

3-(1,3-Diphenylimidazolidin-2-yl)pyridine

Cat. No.: B3054275
CAS No.: 59282-03-0
M. Wt: 301.4 g/mol
InChI Key: YTRGFPQXRJJRJV-UHFFFAOYSA-N
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Description

3-(1,3-Diphenylimidazolidin-2-yl)pyridine is a compound that belongs to the class of pyridine derivatives It is known for its unique structure, which includes a pyridine ring attached to a 1,3-diphenylimidazolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Diphenylimidazolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with 1,3-diphenylimidazolidine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Diphenylimidazolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, electrophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced imidazolidine derivatives.

Scientific Research Applications

3-(1,3-Diphenylimidazolidin-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(1,3-Diphenylimidazolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, it may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[(4R,5R)-1,3-dimethyl-4,5-diphenylimidazolidin-2-yl]pyridine
  • 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine

Uniqueness

3-(1,3-Diphenylimidazolidin-2-yl)pyridine is unique due to its specific structural configuration and the presence of both pyridine and imidazolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(1,3-diphenylimidazolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-3-9-18(10-4-1)22-14-15-23(19-11-5-2-6-12-19)20(22)17-8-7-13-21-16-17/h1-13,16,20H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRGFPQXRJJRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346669
Record name 3-(1,3-Diphenylimidazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59282-03-0
Record name 3-(1,3-Diphenylimidazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-Diphenylimidazolidin-2-yl)pyridine
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3-(1,3-Diphenylimidazolidin-2-yl)pyridine
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3-(1,3-Diphenylimidazolidin-2-yl)pyridine
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3-(1,3-Diphenylimidazolidin-2-yl)pyridine
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3-(1,3-Diphenylimidazolidin-2-yl)pyridine
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3-(1,3-Diphenylimidazolidin-2-yl)pyridine

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